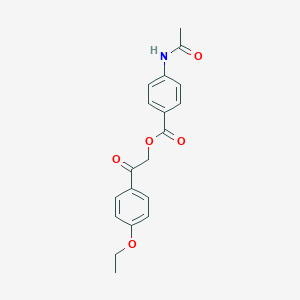![molecular formula C26H20O6 B338548 4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate](/img/structure/B338548.png)
4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, drug design, and material science. This particular compound features a coumarin moiety linked to a phenyl benzoate structure, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the O-sulfonylation of 7-hydroxy-4-methylcoumarin with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane . This intermediate can then be further reacted with acetic anhydride to introduce the acetyl group, followed by esterification with 4-methylbenzoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Properties
Molecular Formula |
C26H20O6 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[4-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C26H20O6/c1-16-3-5-19(6-4-16)26(29)31-20-9-7-18(8-10-20)23(27)15-30-21-11-12-22-17(2)13-25(28)32-24(22)14-21/h3-14H,15H2,1-2H3 |
InChI Key |
ORMVZCWVPKVXID-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



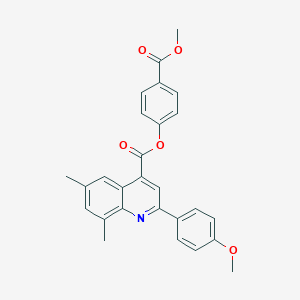
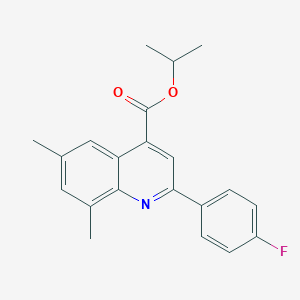
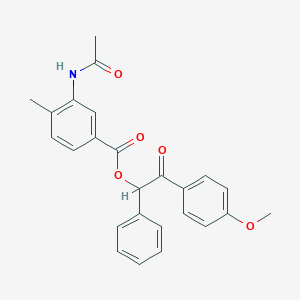
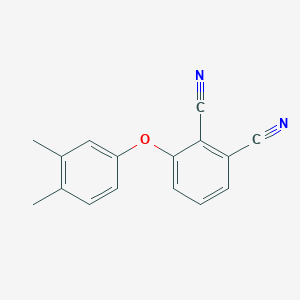
![(4-Bromophenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B338475.png)
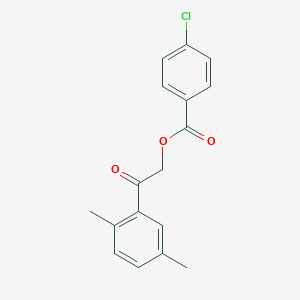

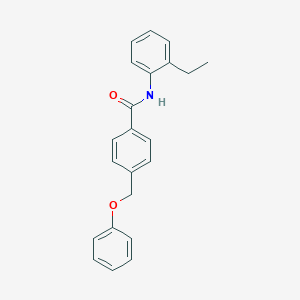

![4-Chlorobenzyl {[(3,4-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B338487.png)
![4-Bromobenzyl {[(3,4-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B338488.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-1-propanone](/img/structure/B338490.png)
